Soyasaponin Ae

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGLIKHHLDSEF-IBLRKXDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317259 | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-34-9 | |

| Record name | Soyasaponin Ae | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Soyasaponin Ae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and relevant biological activities of Soyasaponin Ae, a bioactive triterpenoid saponin found in soybeans (Glycine max). This document is intended to serve as a technical resource, offering detailed data and experimental context to support research and development efforts in pharmacology and natural product chemistry.

Chemical Structure and Properties

This compound, also known as acetyl-soyasaponin A5, is a member of the group A soyasaponins. These are bidesmosidic saponins, characterized by two sugar chains attached to a central triterpenoid aglycone. The aglycone core of group A soyasaponins is soyasapogenol A. In this compound, one sugar chain is attached at the C-3 position and a second, acetylated sugar chain is linked at the C-22 position of the soyasapogenol A backbone.

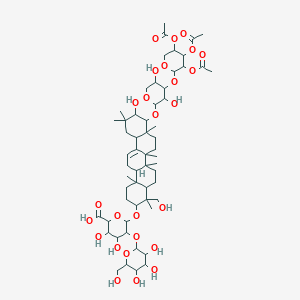

The molecular formula of this compound is C₅₈H₉₀O₂₆, with a molecular weight of 1203.3 g/mol .[1] A two-dimensional representation of its chemical structure is provided below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₈H₉₀O₂₆ | [1] |

| Molecular Weight | 1203.3 g/mol | [1] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [1] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of acetyl-soyasaponin A5 has been reported and is available in the PhytoBank database (ID: PHY0003121). This data is critical for confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS)

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a key technique for the analysis of soyasaponins. In the negative ion mode, soyasaponins typically show a prominent [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns involving the sequential loss of sugar residues from the aglycone. The fragmentation of the acetylated sugar chain at C-22 is a distinguishing feature for group A soyasaponins.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation and purification of group A soyasaponins, including this compound, from soybeans is outlined below. This procedure typically involves multiple chromatographic steps to separate the complex mixture of saponins present in the natural source.

Detailed Steps:

-

Extraction: Milled soybean material (e.g., hypocotyls) is refluxed with 70% aqueous ethanol. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is partitioned between n-butanol and water. The butanol layer, containing the saponins, is collected and evaporated to dryness.

-

Gel Filtration Chromatography: The butanol fraction is subjected to column chromatography on Sephadex LH-20, eluting with methanol, to separate the saponin fraction from other components.

-

Preparative High-Performance Liquid Chromatography (HPLC): The saponin-rich fraction is further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile and water to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed through the following analytical methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the connectivity of protons and carbons. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the complete structure of the aglycone and the sugar moieties, as well as their linkage points.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. MS/MS fragmentation analysis provides information on the sequence and branching of the sugar chains.

Biological Activity: Anti-inflammatory Effects

This compound, along with other group A soyasaponins, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Inhibition of the TLR4/MyD88 Signaling Pathway

Soyasaponins have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. They can suppress the expression of TLR4 and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88). This leads to a reduction in the activation of downstream signaling molecules and ultimately decreases the production of pro-inflammatory cytokines.

Suppression of the PI3K/Akt/NF-κB Signaling Pathway

Soyasaponins can also exert their anti-inflammatory effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway. By suppressing the activation of this pathway, soyasaponins can reduce the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.

Conclusion

This compound is a structurally complex natural product with significant anti-inflammatory properties. This guide provides a foundational understanding of its chemical nature, methods for its isolation and characterization, and insights into its molecular mechanisms of action. The detailed information presented herein is intended to facilitate further research into the therapeutic potential of this compound and other related soyasaponins.

References

A Technical Guide to the Natural Sources and Occurrence of Soyasaponin Ae

Introduction

Soyasaponin Ae is a triterpenoid saponin belonging to the group A soyasaponins. These are complex glycosides characterized by a bidesmosidic structure, meaning they possess two separate sugar chains attached to a central aglycone. The aglycone for all group A soyasaponins, including this compound, is soyasapogenol A. Found predominantly in legumes, soyasaponins are of significant interest to researchers and drug development professionals due to their diverse biological activities. This guide provides an in-depth overview of the natural sources, occurrence, quantitative distribution, and analysis of this compound, tailored for a scientific audience.

Natural Sources and Distribution

The primary natural source of this compound is the soybean (Glycine max). While other legumes may contain various soyasaponins, group A saponins are most significantly concentrated within specific tissues of the soybean seed.

-

Soybean Germ (Hypocotyl): The vast majority of group A soyasaponins, including this compound, are localized in the germ (hypocotyl) of the soybean seed.[1][2] The germ constitutes only about 2-3% of the seed's weight but contains nearly the entire complement of group A saponins.[1]

-

Cotyledons: In contrast, the cotyledons, which make up about 90% of the seed's weight, contain very low to negligible amounts of group A saponins.[1][3] They are, however, a primary storage site for group B soyasaponins.[1]

-

Hulls: The seed hull contains little to no soyasaponins of any group.[1]

-

Root Exudates: Research has shown that soybean roots secrete significant quantities of soyasaponins into the rhizosphere, with group A saponins being a major component of these exudates.[4]

This distinct compartmentalization makes soy germ the most viable and efficient source material for the isolation and study of this compound.

Quantitative Data Summary

Direct quantitative data for this compound is often aggregated with other group A members due to their structural similarity and co-elution during analysis. The following table summarizes the distribution and concentration of the broader group A soyasaponins, of which this compound is a key constituent.

| Plant Part | Saponin Group | Concentration Range (in Soybeans) | Key Findings | References |

| Germ (Hypocotyl) | Group A | High; constitutes the majority of saponins in this tissue. | The germ contains nearly all of the group A soyasaponins found in the entire seed. | [1][2][3] |

| Cotyledons | Group A | Very Low to Trace Amounts (e.g., 2.1 to 34.9 µmol/100g dry basis) | Primarily contains group B and DDMP soyasaponins. | [1][3] |

| Whole Seed | Group A | Constitutes approximately one-fifth or less of the total saponin content (4-6% of seed dry weight is total saponins). | The overall concentration is diluted by the low levels in the much larger cotyledon fraction. | [1] |

| Hulls | Group A | Negligible | Not a significant source of any soyasaponins. | [1] |

Experimental Protocols

The accurate quantification and isolation of this compound require specific and robust analytical methodologies. The structural complexity and presence of multiple acetylated isomers present unique challenges.

3.1. Sample Preparation and Extraction

A standardized protocol is crucial for reproducible results.

-

Material Selection: Isolate soy germ (hypocotyls) from freeze-dried soybean seeds for the highest yield of group A soyasaponins.[1]

-

Defatting: Grind the plant material to a fine powder. Perform a preliminary extraction with hexane using a Soxhlet apparatus overnight to remove lipids, which can interfere with subsequent analysis.[1]

-

Extraction: Extract the defatted powder with 70% aqueous ethanol at room temperature with constant stirring for 2.5-4 hours.[5] This solvent system is effective for extracting polar glycosides like soyasaponins.

-

Concentration: Filter the extract to remove solid plant material. Evaporate the solvent under reduced pressure at a temperature below 30-40°C to prevent thermal degradation of the saponins. The resulting crude extract can be used for analysis or further purification.[5]

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry detection is the most common method for soyasaponin analysis.

-

Method 1: HPLC-UV

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing an acid modifier like 0.025% trifluoroacetic acid (TFA) or 0.1% acetic acid to improve peak shape.[1]

-

Gradient Example: Start with 30% B, increasing linearly to 50% B over 45 minutes.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detector set at 205 nm, which is the characteristic absorbance wavelength for the saponin backbone.[6]

-

Note: Quantification can be challenging due to the lack of commercially available pure standards for every group A isomer. A related compound, like Soyasaponin I, is sometimes used as an external standard, with results adjusted by molecular weight.[1]

-

-

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatography: Similar HPLC conditions as described above.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Ionization Mode: Negative ion mode is preferred, as soyasaponins readily form deprotonated molecules [M-H]⁻ due to the presence of a glucuronic acid moiety.[7]

-

Data Acquisition: Selective Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) can be used to specifically target the mass of this compound for highly sensitive and selective quantification.

-

Alkaline Hydrolysis: To overcome the complexity of multiple acetylated forms of group A saponins, a mild alkaline treatment (e.g., with sodium hydroxide) can be employed. This step cleaves the acetyl groups, unifying all related isomers into a single, deacetylated structure that can be more easily quantified.[7]

-

Biosynthesis of Group A Soyasaponins

The biosynthesis of this compound is a multi-step enzymatic process starting from a common triterpenoid precursor. The pathway involves cyclization, a series of oxidations by cytochrome P450 enzymes, and sequential glycosylations by UDP-dependent glycosyltransferases (UGTs).

The key steps include the cyclization of 2,3-oxidosqualene to β-amyrin, which is then hydroxylated to form soyasapogenol B. A crucial subsequent oxidation at the C-21 position by the cytochrome P450 enzyme CYP72A69 yields soyasapogenol A, the specific precursor for group A soyasaponins.[8] This aglycone is then decorated with sugar chains at the C-3 and C-22 positions by various glycosyltransferases, followed by terminal acetylation to produce the final diverse array of group A saponins, including this compound.[9][10]

General Experimental Workflow

The following diagram illustrates a standard workflow for the extraction and analysis of this compound from its primary source.

This workflow highlights the critical steps from raw material processing to final quantitative analysis, including an optional hydrolysis step to simplify the analysis of complex group A soyasaponin profiles.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Complete quantification of group A and group B soyasaponins in soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saponin composition complexities in hypocotyls and cotyledons of nine soybean varieties [agris.fao.org]

- 4. academic.oup.com [academic.oup.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saponin Biosynthesis in Pulses [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Group A Soyasaponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of Group A soyasaponins, a class of triterpenoid saponins found in soybeans (Glycine max) with diverse biological activities. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Group A Soyasaponins

Group A soyasaponins are oleanane-type triterpenoid saponins characterized by a soyasapogenol A aglycone backbone. These compounds are of significant interest due to their potential health benefits, although they are also associated with the bitter and astringent taste of soy products[1]. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at modifying soybean composition for improved nutritional and organoleptic qualities.

The Biosynthesis Pathway of Group A Soyasaponins

The biosynthesis of Group A soyasaponins is a multi-step process that begins with the cyclization of 2,3-oxidosqualene, a precursor derived from the mevalonate (MVA) pathway in the cytosol. The pathway involves a series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs)[2][3][4].

Formation of the Triterpene Skeleton

The initial committed step in soyasaponin biosynthesis is the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) [3].

Oxidation of the Triterpene Skeleton

The β-amyrin backbone undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases.

-

Formation of Soyasapogenol B: β-amyrin is first hydroxylated at the C-24 position by CYP93E1 and subsequently at the C-22 position by another P450 enzyme to yield soyasapogenol B[2].

-

Formation of Soyasapogenol A: The key step differentiating Group A from other soyasaponins is the hydroxylation of soyasapogenol B at the C-21 position. This reaction is catalyzed by CYP72A69 , an enzyme encoded by the Sg-5 locus[5][6][7]. The presence of this hydroxyl group is a defining feature of soyasapogenol A[3][6][7]. A loss-of-function mutation in the Sg-5 gene leads to the absence of Group A soyasaponins and a corresponding increase in the accumulation of DDMP saponins, which are derived from soyasapogenol B[3][5].

Glycosylation of Soyasapogenol A

The final structural diversity of Group A soyasaponins is achieved through the sequential attachment of sugar moieties to the soyasapogenol A aglycone. These glycosylation steps are catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).

-

Glycosylation at the C-3 position: A sugar chain, typically initiated with glucuronic acid, is attached to the C-3 hydroxyl group of soyasapogenol A. Subsequent sugars, such as galactose and rhamnose, are added by specific UGTs, including UGT73P2 and UGT91H4[3][8][9].

-

Glycosylation at the C-22 position: A second sugar chain is attached to the C-22 hydroxyl group. The initial arabinose attachment is followed by the addition of other sugars like xylose or glucose, catalyzed by UGTs such as UGT73F4 and UGT73F2, which are encoded by alleles of the Sg-1 locus[8][9].

The intricate interplay of these enzymes results in the wide array of Group A soyasaponins found in soybeans.

Quantitative Data on Group A Soyasaponin Biosynthesis

This section presents a summary of quantitative data related to the biosynthesis of Group A soyasaponins, including the concentration of key intermediates and final products, as well as the expression levels of biosynthetic genes.

Concentration of Soyasapogenols and Soyasaponins

The concentration of soyasapogenols and soyasaponins can vary significantly depending on the soybean cultivar, tissue type, and developmental stage.

| Compound | Tissue | Concentration Range (µg/g dry weight) | Reference |

| Soyasapogenol A | Soybean Seeds | 490 ± 100 | [10] |

| Soyasapogenol B | Soybean Seeds | 1500 ± 270 | [10] |

| Total Soyasapogenols | Soybean Seeds | 1150 - 2095 | [4] |

| Group A Soyasaponins | Soybean Seed Hypocotyl | 12,000 - 29,000 | [11] |

| Group B Soyasaponins | Soybean Seeds | 2500 - 5850 (µmol/g) | [11] |

Gene Expression Data

The expression of genes involved in the soyasaponin biosynthesis pathway is tightly regulated. Studies have shown differential expression in various tissues and in response to external stimuli.

| Gene | Enzyme | Tissue/Condition | Relative Expression Level | Reference |

| PsCYP72A69 | Cytochrome P450 | Pea Sprouts | Unchanged during development | |

| PsUGT73P2 | UDP-glycosyltransferase | Pea Sprouts | Gradual decrease during development | |

| PsUGT91H4 | UDP-glycosyltransferase | Pea Sprouts | Gradual decrease during development |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Group A soyasaponin biosynthesis.

Extraction and Quantification of Soyasaponins by HPLC

Objective: To extract and quantify Group A soyasaponins from soybean material.

Materials:

-

Soybean tissue (seeds, sprouts, etc.)

-

70% (v/v) aqueous ethanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Analytical standards for Group A soyasaponins

Protocol:

-

Sample Preparation: Freeze-dry the soybean tissue and grind it into a fine powder.

-

Extraction: a. Weigh approximately 1 g of the powdered sample into a flask. b. Add 20 mL of 80% methanol and agitate for 24 hours at room temperature.[12] c. Centrifuge the mixture at 7,000 x g for 5 minutes and collect the supernatant.[12]

-

Purification: a. Pass the supernatant through a C18 SPE cartridge to remove hydrophobic substances.[12] b. Elute the saponins with methanol. c. Evaporate the solvent under reduced pressure.

-

HPLC Analysis: a. Re-dissolve the dried extract in a known volume of methanol. b. Filter the sample through a 0.22-µm filter. c. Inject the sample into an HPLC system equipped with a C18 column. d. Use a gradient elution with a mobile phase consisting of water (with 0.05% TFA) and acetonitrile. e. Monitor the elution at a suitable wavelength (e.g., 205 nm for non-acetylated saponins) or use an ELSD. f. Quantify the individual soyasaponins by comparing their peak areas with those of the analytical standards.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize a soyasaponin biosynthetic enzyme (e.g., CYP72A69 or a UGT) in a heterologous host system.

Materials:

-

Escherichia coli strain for cloning (e.g., DH5α)

-

Yeast strain for expression (e.g., Saccharomyces cerevisiae)

-

Expression vector (e.g., pYES-DEST52 for yeast)

-

cDNA of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, SG-Ura)

-

Microsome isolation buffer

-

Substrate for the enzyme assay (e.g., soyasapogenol B for CYP72A69)

-

Cofactors (e.g., NADPH for P450s, UDP-sugar for UGTs)

-

LC-MS system for product analysis

Protocol:

-

Gene Cloning: a. Amplify the full-length cDNA of the target gene by PCR. b. Clone the PCR product into an appropriate expression vector.

-

Yeast Transformation: a. Transform the recombinant plasmid into the yeast host strain using a standard method (e.g., lithium acetate method).[13] b. Select for transformants on a selective medium (e.g., SD-Ura).[13]

-

Protein Expression: a. Inoculate a single colony of the transformed yeast into SD-Ura medium and grow overnight. b. Inoculate the overnight culture into SG-Ura medium containing galactose to induce protein expression. c. Grow the culture for 24-48 hours at 30°C.

-

Microsome Isolation (for P450s): a. Harvest the yeast cells by centrifugation. b. Resuspend the cells in a lysis buffer and disrupt them using glass beads. c. Centrifuge the lysate at a low speed to remove cell debris. d. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes. e. Resuspend the microsomal pellet in a storage buffer.

-

Enzyme Assay: a. Set up the reaction mixture containing the microsomal fraction (or purified enzyme), the substrate, and the necessary cofactors in a suitable buffer. b. Incubate the reaction at an optimal temperature for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Analysis: a. Extract the product with the organic solvent. b. Evaporate the solvent and re-dissolve the residue in methanol. c. Analyze the product by LC-MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

UDP-Glycosyltransferase (UGT) Enzyme Assay

Objective: To determine the activity of a UGT involved in soyasaponin biosynthesis.

Materials:

-

Purified recombinant UGT enzyme

-

Acceptor substrate (e.g., soyasapogenol A or a partially glycosylated intermediate)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-xylose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

LC-MS system

Protocol:

-

Reaction Setup: a. Prepare a reaction mixture containing the purified UGT enzyme (e.g., 10 µg), the acceptor substrate (e.g., 200 µM), and the UDP-sugar donor (e.g., 2.5 mM) in the reaction buffer.[11] b. Incubate the reaction at 30°C for 3 hours.[11]

-

Product Extraction: a. Stop the reaction by adding two volumes of ethyl acetate.[11] b. Vortex and centrifuge to separate the phases. c. Transfer the upper organic phase to a new tube. d. Repeat the extraction once more.

-

Sample Preparation for Analysis: a. Pool the organic phases and evaporate to dryness under a stream of nitrogen. b. Resuspend the dried residue in methanol for LC-MS analysis.

-

LC-MS Analysis: a. Analyze the sample by LC-MS to identify and quantify the glycosylated product.

Signaling Pathways and Regulatory Networks

The biosynthesis of soyasaponins is regulated by various signaling molecules and transcription factors. Methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to upregulate the expression of key biosynthetic genes, including β-amyrin synthase (bAS) and squalene synthase (SQS) [8]. This suggests that soyasaponin accumulation may be part of the plant's defense mechanism.

Furthermore, studies have indicated a diurnal regulation of soyasaponin biosynthesis, with the expression of biosynthetic genes being higher during the night[5].

Experimental Workflows and Logical Relationships (Graphviz Diagrams)

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Biosynthesis pathway of Group A soyasaponins.

Caption: Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of Group A soyasaponins is a complex and highly regulated metabolic pathway. This technical guide has provided a detailed overview of the key enzymatic steps, intermediates, and regulatory aspects involved. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further investigate this pathway. Future research in this area, particularly focusing on the kinetic characterization of all biosynthetic enzymes and the elucidation of protein-protein interactions, will be crucial for advancing our understanding and enabling the targeted metabolic engineering of soyasaponin content in soybeans.

References

- 1. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]

- 2. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.kr]

- 3. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.co.uk [promega.co.uk]

- 9. Saponin Biosynthesis in Pulses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4.15. Glycosyltransferase enzyme assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Soyasaponin Ae

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro mechanism of action of Soyasaponin Ae is limited in the current scientific literature. The following guide is a comprehensive overview of the putative mechanisms, based on robust evidence from studies on structurally similar Group A and B soyasaponins (e.g., Soyasaponin Ag) and other triterpenoid saponins (e.g., Saikosaponins). These findings provide a strong foundation for hypothesizing the biological activities of this compound.

Introduction to Soyasaponins

Soyasaponins are a diverse group of oleanane-type triterpenoid glycosides found predominantly in soybeans and other legumes. They are classified into several groups based on the chemical structure of their aglycone (non-sugar) core. This compound belongs to the Group A soyasaponins, which are characterized by the presence of two sugar chains attached at positions C-3 and C-22 of the soyasapogenol A core. Extensive research into various soyasaponins has revealed significant anti-carcinogenic properties, including the ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines in vitro.[1][2] This guide synthesizes the current understanding of the molecular mechanisms underlying these effects, providing a framework for the targeted investigation of this compound.

Antiproliferative and Cytotoxic Effects

Table 1: Summary of In Vitro Cytotoxicity of Various Soyasaponins and Soyasapogenols

| Compound/Extract | Cell Line | Assay | IC50 / LC50 Value | Reference(s) |

|---|---|---|---|---|

| Soyasapogenol A | Hep-G2 | MTT | 0.05 ± 0.01 mg/mL | [3] |

| Soyasapogenol A | MCF-7 | SRB | 2.97 µg/mL (6.27 µM) | [4] |

| Soyasapogenol B | Hep-G2 | MTT | 0.13 ± 0.01 mg/mL | [3] |

| Soyasapogenol B | MCF-7 | SRB | 11.4 µg/mL (24.89 µM) | [4] |

| Soyasaponin I & III Extract | Hep-G2 | MTT | 0.389 ± 0.02 mg/mL | [5] |

| Soyasaponin I | HCT116 | CCK-8 | 161.4 µM | [6] |

| Soyasaponin I | LoVo | CCK-8 | 180.5 µM | [6] |

| Total Soyasaponin Extract | HeLa | MTT | ~0.4 mg/mL | [3] |

| Soyasaponin Ag (1-4 µM treatment) | MDA-MB-468, MDA-MB-231 | CCK-8 | Showed significant decrease in cell viability |[1] |

Core Mechanisms of Action

The anti-cancer effects of soyasaponins are attributed to their ability to modulate critical cellular processes, primarily through the induction of programmed cell death (apoptosis), halting of the cell division cycle, and interference with key intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Evidence from related saponins strongly suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This process involves altering the balance of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of cysteine proteases known as caspases.

Key Events in Saponin-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins: Soyasaponins upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Disruption: The increased membrane permeability leads to the collapse of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[7]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[7]

-

Execution of Apoptosis: Activated caspase-3 is the primary executioner caspase, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.[1]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Saponins can intervene in this process by causing cell cycle arrest, typically at the G0/G1 checkpoint, thereby preventing cells from entering the S phase (DNA synthesis) and progressing towards mitosis.

Mechanism of G0/G1 Arrest:

-

Modulation of Cyclin-Dependent Kinases (CDKs): The progression through the cell cycle is driven by the activity of CDKs, which are regulated by cyclins. Saikosaponin a, a structurally similar saponin, has been shown to induce G0/G1 arrest by downregulating the expression of key G1-phase proteins, CDK6 and Cyclin D3.[7]

-

Upregulation of CDK Inhibitors: The activity of CDK-cyclin complexes is negatively regulated by CDK inhibitors (CKIs). Saponins can upregulate CKIs such as p27(kip), which binds to and inhibits CDK-cyclin complexes, effectively halting the cell cycle.[7]

Modulation of Key Signaling Pathways

Soyasaponins exert their effects by interfering with complex intracellular signaling networks that are often dysregulated in cancer cells, including the PI3K/Akt and MAPK pathways.

The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. It regulates cell proliferation, growth, and survival. Various soyasaponins have been shown to inhibit this pathway, suggesting a similar action for this compound.

Mechanism of Inhibition:

-

Soyasaponins can suppress the activation of PI3K and the subsequent phosphorylation of its downstream effector, Akt.[8]

-

Inhibition of Akt phosphorylation prevents it from activating its own downstream targets, which would otherwise promote cell survival and inhibit apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The effect of soyasaponins on this pathway can be complex. Studies on Soyasaponin Ag show that it can inactivate the MAPK pathway in triple-negative breast cancer cells.[1]

Mechanism of Inactivation:

-

Soyasaponin Ag has been found to upregulate Dual-Specificity Phosphatase 6 (DUSP6), a negative regulator of the MAPK pathway.[1]

-

This leads to the downregulation and inactivation of key MAPK components like MAPK1 (ERK2) and MAPK14 (p38), ultimately inhibiting cancer progression.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to investigate the mechanisms of action described above.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

References

- 1. journals.viamedica.pl [journals.viamedica.pl]

- 2. Soyasaponin Ag inhibits triple-negative breast cancer progression via targeting the DUSP6/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.ekb.eg [journals.ekb.eg]

- 5. Group B oleanane triterpenoid extract containing soyasaponins I and III from soy flour induces apoptosis in Hep-G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Colon Cancer Activity of Dietary Phytochemical Soyasaponin I and the Induction of Metabolic Shifts in HCT116 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saikosaponin a inhibits the proliferation and activation of T cells through cell cycle arrest and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Quest for Novel Bioactives: A Technical Guide to the Discovery and Isolation of Group A Soyasaponins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins, a class of triterpenoid glycosides found in soybeans (Glycine max), have garnered significant attention within the scientific community for their diverse biological activities, including anti-inflammatory, anti-cancer, and cholesterol-lowering properties.[1][2] Among these, Group A soyasaponins are structurally distinct, characterized by the presence of two sugar chains attached to the C-3 and C-22 positions of the soyasapogenol A aglycone.[3] This bidesmosidic nature is believed to contribute to their unique therapeutic potential. The discovery and isolation of novel Group A soyasaponins are critical for advancing our understanding of their structure-activity relationships and for the development of new therapeutic agents. This technical guide provides an in-depth overview of the methodologies employed in the discovery and isolation of these promising compounds, presents quantitative data from recent studies, and illustrates the key signaling pathways they modulate.

Data Presentation: Quantitative Analysis of Isolated Group A Soyasaponins

The successful isolation and purification of Group A soyasaponins are paramount for their subsequent biological evaluation. The following table summarizes quantitative data from a study that employed preparative High-Performance Liquid Chromatography (HPLC) for the purification of several Group A soyasaponins from a crude soy hypocotyl extract.[4]

| Soyasaponin | Yield (%) | HPLC Purity (%) |

| Triacetyl Soyasaponin Ab | 1.55 | >98 |

| Soyasaponin Aa | 2.68 | >99 |

| Soyasaponin Ab | 18.53 | >98 |

| Soyasaponin Ae | 0.85 | >98 |

| Soyasaponin Af | 1.12 | >85 |

Note: The yields are calculated based on the amount of purified compound obtained from the crude soyasaponin complex fractionated from the initial extract.

Experimental Protocols: A Step-by-Step Approach

The isolation of Group A soyasaponins is a multi-step process that involves extraction, fractionation, and purification. Below are detailed methodologies for the key experiments.

Extraction of Crude Soyasaponins

This protocol describes a standard method for obtaining a crude extract rich in soyasaponins from soybean material.

Materials:

-

Soybean hypocotyls or germ, milled to a powder (40 mesh)

-

Methanol (analytical grade)

-

Ammonium sulfate

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Methanol Extraction: Suspend the milled soybean powder in methanol. The mixture is then agitated or refluxed for a period of 4 to 24 hours to facilitate the extraction of saponins.[5][6]

-

Filtration: Filter the mixture to separate the methanol extract from the solid plant material.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Precipitation: To remove non-saponin components, dissolve the residue in water and add ammonium sulfate to precipitate the crude saponins.[3]

-

Centrifugation and Collection: Centrifuge the mixture to pellet the precipitated crude saponins. Decant the supernatant and dry the saponin-rich pellet.

Fractionation by Solid-Phase Extraction (SPE)

SPE is a crucial step to separate acetylated Group A soyasaponins from other compounds in the crude extract.[3][6]

Materials:

-

Crude soyasaponin extract

-

C18 SPE cartridges

-

Methanol-water solutions of varying concentrations

-

Vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Dissolve the crude saponin extract in a minimal amount of the initial mobile phase (e.g., a low percentage of methanol in water) and load it onto the conditioned cartridge.

-

Elution: Sequentially elute the cartridge with methanol-water solutions of increasing methanol concentration. Group A soyasaponins are typically eluted with a higher concentration of methanol.

-

Fraction Collection: Collect the fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired Group A soyasaponins.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate individual Group A soyasaponins from the enriched fraction.[4]

Materials:

-

SPE fraction enriched with Group A soyasaponins

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile and water (with or without modifiers like formic acid or trifluoroacetic acid)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the dried SPE fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Separation: Inject the sample onto the preparative HPLC column. Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it to elute the individual soyasaponins based on their polarity.

-

Detection and Fraction Collection: Monitor the elution profile using a UV detector (typically at 205 nm for saponins) and collect the peaks corresponding to individual Group A soyasaponins using a fraction collector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Structure Elucidation: The chemical structures of novel soyasaponins are typically elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Group A Soyasaponins

Group A soyasaponins have been shown to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate their mechanisms of action in inflammation and cancer.

Caption: Group A soyasaponins inhibit LPS-induced inflammation by targeting the TLR4 signaling pathway.

References

- 1. Soyasaponin A1 Inhibits the Lipid Raft Recruitment and Dimerization of TLR4, MyD88 and TRIF in Palmitate-Stimulated Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Saponins from Glycine max Merrill (soybean) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Soyasaponin Ae in Plant Defense Mechanisms: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the role of soyasaponins in plant defense. However, specific quantitative data and detailed signaling pathways for Soyasaponin Ae are not extensively available in current scientific literature. Therefore, this guide synthesizes information on soyasaponins as a group, with specific details on this compound where possible, to provide a foundational understanding for research and development professionals.

Introduction

Soyasaponins are a diverse group of triterpenoid glycosides naturally occurring in soybeans (Glycine max) and other legumes. These specialized metabolites are integral to the plant's innate defense system against a wide array of pathogens and herbivores. Soyasaponins are classified into several groups based on their aglycone structure, with Group A and Group B being the most predominant. This compound belongs to the Group A soyasaponins, which are known for their bidesmosidic nature, meaning they have sugar chains attached at two different points on the aglycone backbone.

This technical guide delves into the multifaceted role of soyasaponins, with a focus on this compound where information is available, in plant defense mechanisms. It covers their antifungal properties, the underlying molecular signaling pathways, and detailed experimental protocols for their study.

Antifungal Activity of Soyasaponins

Soyasaponins exhibit broad-spectrum antimicrobial activity, particularly against fungal pathogens. The primary mechanism of action involves the disruption of fungal cell membranes. The amphipathic nature of saponins allows them to intercalate into the sterol-rich regions of the fungal plasma membrane, leading to pore formation, increased permeability, and ultimately, cell lysis.

While specific quantitative data for purified this compound against major plant pathogens like Botrytis cinerea and Phytophthora infestans is limited in published research, studies on crude and mixed soyasaponin extracts demonstrate significant antifungal efficacy.

Data Presentation

Table 1: Antimicrobial Activity of Soya Saponin Extract

| Target Microorganism | Type | Inhibition Zone (mm) at 5mg/ml |

| Staphylococcus aureus | Gram-positive Bacteria | 26.7 |

| Staphylococcus epidermidis | Gram-positive Bacteria | 30.0 |

| Escherichia coli | Gram-negative Bacteria | 13.3 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 15.3 |

| Agrobacterium tumefaciens | Gram-negative Bacteria | 20.7 |

| Erwinia amylovora | Gram-negative Bacteria | 19.3 |

| Erwinia carotovora | Gram-negative Bacteria | 18.7 |

| Candida albicans | Fungus | 15.7 |

| Fusarium oxysporium | Fungus | 16.3 |

| Botrytis cinerea | Fungus | 19.7 |

| Data is for a soya saponin extract and is indicative of the general antimicrobial properties of this class of compounds. Specific activity of this compound may vary.[1][2] |

Molecular Signaling in Plant Defense

The perception of pathogen attack or the presence of elicitors like soyasaponins triggers a complex signaling cascade within the plant cell, leading to the activation of defense responses. While a specific pathway for this compound has not been fully elucidated, it is hypothesized to involve key components of plant immunity, including calcium signaling, the production of reactive oxygen species (ROS), and the activation of hormone-mediated pathways.

General Plant Defense Signaling Pathway

Upon pathogen recognition, a series of interconnected signaling events are initiated. This generalized pathway highlights the key players likely involved in the defense response that could be modulated by soyasaponins.

Generalized plant defense signaling cascade.

Experimental Workflow for Gene Expression Analysis

To investigate the impact of this compound on plant defense gene expression, a typical experimental workflow would involve treating plant tissues with the purified compound and subsequently analyzing the transcript levels of key defense-related genes.

Workflow for analyzing defense gene expression.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a method for the isolation and purification of this compound from soy hypocotyls.

1. Extraction:

-

Mill dried soy hypocotyls to a fine powder.

-

Extract the powder with 80% aqueous methanol at room temperature with constant agitation for 24 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Fractionation using Sephadex LH-20 Chromatography:

-

Dissolve the crude extract in methanol.

-

Load the dissolved extract onto a Sephadex LH-20 column.

-

Elute the column with methanol at a flow rate of 3.0 mL/min.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions rich in soyasaponins.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the soyasaponin-rich fractions and concentrate them.

-

Further purify the concentrated fractions using preparative reverse-phase HPLC (RP-HPLC).

-

A typical mobile phase consists of a gradient of acetonitrile and water.

-

Monitor the elution profile using an evaporative light scattering detector (ELSD) or a UV detector.

-

Collect the peak corresponding to this compound based on its retention time compared to a standard.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Antifungal Activity Assay (General Protocol)

This protocol describes a general method for assessing the antifungal activity of a purified compound like this compound against a filamentous fungus.

1. Fungal Culture:

-

Grow the target fungus (e.g., Botrytis cinerea) on a suitable agar medium, such as potato dextrose agar (PDA), at 25°C until sporulation.

2. Spore Suspension Preparation:

-

Harvest spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80).

-

Gently scrape the surface to dislodge the spores.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

3. Microdilution Assay:

-

Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a liquid growth medium (e.g., potato dextrose broth, PDB).

-

Add the fungal spore suspension to each well.

-

Include positive (a known fungicide) and negative (solvent control) controls.

-

Incubate the plates at 25°C for 48-72 hours.

4. Determination of Fungal Growth Inhibition:

-

Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

-

Alternatively, visually assess the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC50 value (the concentration that inhibits 50% of fungal growth) by plotting a dose-response curve.

Conclusion and Future Directions

Soyasaponins, including this compound, are crucial components of the soybean's chemical defense arsenal. Their primary mode of antifungal action through membrane disruption is a promising attribute for the development of novel, bio-based fungicides. However, a significant knowledge gap exists regarding the specific biological activities and the precise signaling mechanisms of individual soyasaponins like this compound.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the specific IC50 and MIC values of purified this compound against a broader range of economically important plant pathogens.

-

Elucidation of Signaling Pathways: Utilizing transcriptomic, proteomic, and metabolomic approaches to unravel the detailed signaling cascade initiated by this compound in plants. This includes identifying specific receptors, MAP kinases, and WRKY transcription factors involved.

-

In Planta Efficacy: Evaluating the efficacy of purified this compound in controlling plant diseases under greenhouse and field conditions.

-

Synergistic Effects: Investigating potential synergistic interactions between this compound and other defense compounds or conventional fungicides.

A deeper understanding of the role of this compound in plant defense will not only contribute to our fundamental knowledge of plant-pathogen interactions but also pave the way for its potential application in sustainable agriculture and the development of new plant protection strategies.

References

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Soyasaponin Ae

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Soyasaponin Ae, a triterpenoid glycoside found in soybeans. Soyasaponins have garnered significant interest for their potential anti-carcinogenic properties. This document outlines the experimental protocols, summarizes key quantitative data, and visualizes the molecular pathways and experimental workflows involved in assessing the cytotoxic effects of these compounds. While this guide focuses on this compound, data from its closely related isomer, Soyasaponin Ag (Ssa Ag), is used extensively due to the availability of detailed research, particularly in the context of triple-negative breast cancer (TNBC).[1][2]

Data Presentation: Cytotoxic and Apoptotic Effects

The cytotoxic effects of soyasaponins are typically evaluated by measuring cell viability and the induction of apoptosis. The following tables summarize quantitative data from studies on Soyasaponin Ag in TNBC cell lines (MDA-MB-468 and MDA-MB-231).

Table 1: Cell Viability of TNBC Cells Treated with Soyasaponin Ag

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability |

| MDA-MB-468 | 1, 2, 4 | 24 | Dose-dependent inhibition[1] |

| MDA-MB-231 | 1, 2, 4 | 24 | Dose-dependent inhibition[1] |

Table 2: Apoptotic Effects of Soyasaponin Ag on TNBC Cells

| Cell Line | Concentration (µM) | Incubation Time (h) | Key Observations |

| MDA-MB-468 | 2, 4 | 24 | Increased apoptosis detected by flow cytometry.[1] |

| MDA-MB-231 | 2, 4 | 24 | Increased apoptosis detected by flow cytometry.[1] |

| Both | 2, 4 | 24 | Increased Caspase-3 activity.[1] |

| Both | 2, 4 | 24 | Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity screening. The following are protocols for key experiments used to assess the effects of this compound.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

-

Cell Seeding: Plate cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a desired density and incubate overnight to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4 µM) and a vehicle control for a specified duration (e.g., 24 hours).[1]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture and treat cells with this compound as described above.

-

Harvesting: After treatment (e.g., 24 hours), collect the cells, including any floating cells from the medium.[1]

-

Washing: Wash the collected cells three times with cold phosphate-buffered saline (PBS).[1]

-

Staining: Resuspend approximately 1x10⁵ cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate the cells in the dark for 15 minutes at 4°C.[1]

-

Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific protein expression levels, providing insights into the molecular mechanisms of action.

-

Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer to extract total protein.

-

Quantification: Determine the protein concentration of each sample using a method such as the Bradford Protein Assay.[1]

-

Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., DUSP6, MAPK1, MAPK14, Bax, Bcl-2, CDK2, Ki67) overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and the DUSP6/MAPK signaling pathway implicated in the action of Soyasaponin Ag.[1][2]

Caption: Experimental workflow for this compound cytotoxicity screening.

Caption: this compound/Ag action via the DUSP6/MAPK signaling pathway.

References

Soyasaponin Ae and Cell Membrane Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin Ae, a triterpenoid glycoside from the soy plant (Glycine max), is a member of the group A soyasaponins. Emerging research indicates that this compound, along with other group A soyasaponins, exhibits significant interactions with cell membranes, influencing a cascade of cellular processes. These interactions are pivotal to its observed biological activities, including anti-inflammatory and pro-apoptotic effects. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with cell membranes, with a focus on its impact on membrane integrity, the modulation of lipid raft dynamics, and the consequent effects on cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling cascades to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to this compound

Soyasaponins are a diverse group of oleanane triterpenoid glycosides found predominantly in soybeans. They are classified into several groups based on the structure of their aglycone core. Group A soyasaponins, including this compound (acetyl A5), are characterized by the presence of sugar chains attached at both the C-3 and C-22 positions of the soyasapogenol A aglycone. The amphiphilic nature of this compound, conferred by its lipophilic triterpenoid structure and hydrophilic sugar moieties, dictates its interaction with the lipid bilayer of cell membranes.

Interaction with the Cell Membrane Lipid Bilayer

The primary interface for this compound's cellular activity is the plasma membrane. Its amphiphilic structure facilitates insertion into the lipid bilayer, which can lead to alterations in membrane properties such as permeability and fluidity.

Effects on Membrane Permeability

Saponins, in general, are known to increase the permeability of cell membranes, a property attributed to their interaction with membrane cholesterol and the formation of pores.[1][2] While specific quantitative data for this compound is limited, studies on total soyasaponin extracts suggest a potential for increased membrane permeability.[3][4] This effect is crucial for understanding its cytotoxic and drug-delivery enhancing capabilities.

Modulation of Lipid Rafts and Associated Signaling

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. They function as organizing centers for signal transduction molecules. Several studies have highlighted the ability of group A soyasaponins to modulate the composition and function of lipid rafts, thereby impacting cellular signaling.

Disruption of TLR4 Signaling in Lipid Rafts

The Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune response, is heavily reliant on its localization within lipid rafts for activation. Research on soyasaponin A1, a closely related group A soyasaponin, has demonstrated its ability to inhibit the recruitment of TLR4 and its downstream adaptor molecules, MyD88 and TRIF, into lipid rafts in response to inflammatory stimuli like palmitate.[5] This disruption of the TLR4 signalosome assembly effectively dampens the inflammatory cascade. It is plausible that this compound exerts a similar modulatory effect.

Table 1: Effect of Group A Soyasaponins on TLR4 Pathway Components in Lipid Rafts

| Soyasaponin | Cell Type | Stimulant | Effect on Lipid Raft Recruitment | Reference |

| Soyasaponin A1 | Macrophages | Palmitate | Inhibited recruitment of TLR4, MyD88, and TRIF | [5] |

| Soyasaponins (A1, A2, I) | Mouse Liver | LPS | Reduced recruitment of TLR4 and MyD88 | [4][6] |

Induction of Apoptosis

Soyasaponins have been shown to induce apoptosis in various cancer cell lines.[3][7] This pro-apoptotic activity is often linked to their ability to interact with and disrupt cellular membranes, including the mitochondrial membrane.

Modulation of Apoptotic Signaling Pathways

Recent studies on soyasaponin Ag, another group A isomer, have elucidated a mechanism of apoptosis induction involving the DUSP6/MAPK signaling pathway in triple-negative breast cancer cells.[8] Soyasaponin Ag was found to upregulate DUSP6, a phosphatase that inactivates MAPK signaling, leading to the inhibition of cell proliferation and induction of apoptosis. Furthermore, saponins can trigger the intrinsic apoptotic pathway by causing a loss of mitochondrial membrane potential.[7][9]

Table 2: Pro-apoptotic Effects of Group A Soyasaponins

| Soyasaponin | Cell Line | Effect | Signaling Pathway | Reference |

| Soyasaponin Ag | TNBC cells | Promoted apoptosis, inhibited cell growth | Upregulation of DUSP6, inactivation of MAPK | [8] |

| Soyasapogenol A extract | Hep-G2 | 47 ± 3.5% apoptosis after 72h | - | [3] |

| Total Soyasaponins | HeLa | LC50 of 0.4 mg/mL after 4 days | Induction of apoptosis | [3] |

| Total Soyasaponins | Hep-G2 | LC50 of 0.6 mg/mL after 72h | Induction of apoptosis | [3] |

Experimental Protocols

Lipid Raft Isolation (Detergent-Free Method)

This protocol is adapted from methods used to study the effect of soyasaponins on lipid raft composition.[10][11]

-

Cell Lysis: Wash cells (e.g., macrophages) with ice-cold PBS and scrape into a sodium carbonate buffer (500 mM Na2CO3, pH 11.0).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer followed by sonication.

-

Sucrose Gradient Preparation: Adjust the homogenate to 45% sucrose and place it at the bottom of an ultracentrifuge tube.

-

Gradient Formation: Carefully layer a discontinuous sucrose gradient (e.g., 35% and 5% sucrose) on top of the cell lysate.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

-

Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts will be concentrated in the low-density fractions at the 5-35% sucrose interface.

-

Analysis: Analyze the collected fractions for lipid raft markers (e.g., flotillin-1, caveolin-1) and proteins of interest (e.g., TLR4, MyD88) by Western blotting.

Measurement of Membrane Fluidity (Laurdan Staining)

This protocol provides a method to assess changes in membrane fluidity upon treatment with this compound.[12][13]

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Laurdan Staining: Incubate cells with Laurdan, a fluorescent probe whose emission spectrum is sensitive to the lipid packing of the membrane.

-

Soyasaponin Treatment: Treat the stained cells with the desired concentration of this compound for the specified duration.

-

Fluorescence Imaging: Acquire fluorescence images using a confocal microscope with two emission channels (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase).

-

GP Value Calculation: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_440 - I_490) / (I_440 + I_490), where I is the intensity in the respective channels. An increase in the GP value indicates a decrease in membrane fluidity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard flow cytometry-based assay to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Diagrams

This compound Interaction with TLR4 Signaling Pathway

Caption: this compound inhibits TLR4 signaling by disrupting lipid rafts.

Experimental Workflow for Lipid Raft Analysis

Caption: Workflow for analyzing lipid raft composition after soyasaponin treatment.

Conclusion and Future Directions

This compound holds considerable promise as a bioactive compound, with its primary mode of action rooted in its interaction with cell membranes. The modulation of lipid raft integrity and the subsequent disruption of key signaling pathways, such as TLR4-mediated inflammation, underscore its therapeutic potential. Furthermore, its ability to induce apoptosis highlights its relevance in oncology research.

Future research should focus on obtaining more precise, quantitative data specifically for this compound to delineate its effects on membrane permeability, fluidity, and its binding kinetics with membrane components. Elucidating the full spectrum of signaling pathways affected by this compound will be critical for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutic strategies.

References

- 1. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 2. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soyasaponin A1 Inhibits the Lipid Raft Recruitment and Dimerization of TLR4, MyD88 and TRIF in Palmitate-Stimulated Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Silico Prediction of Soyasaponin Ae Bioactivity: A Technical Guide

Executive Summary

Soyasaponins, a class of triterpenoid glycosides found predominantly in soybeans, are gaining significant attention for their diverse bioactive properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Soyasaponin Ae, a member of the group A acetylated soyasaponins, represents a promising candidate for further investigation. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools for ADMET profiling, molecular docking, and pathway analysis, researchers can efficiently screen, prioritize, and elucidate the therapeutic potential of this and related compounds, thereby accelerating the early stages of drug discovery. While direct computational studies on this compound are limited, this guide utilizes its known structure for predictive analysis and draws upon data from closely related soyasaponins to illustrate key experimental and computational protocols.

Introduction to Soyasaponins and In Silico Prediction

Soyasaponins are classified into several groups based on their aglycone (sapogenol) core structure, with group A and group B being the most abundant. Group A soyasaponins, such as this compound (also known as acetyl-soyasaponin A5), are bidesmosidic, meaning they have sugar chains attached at two positions on the sapogenol core.[1] These complex structures contribute to a wide range of biological activities.[2]

In silico drug discovery methods offer a rapid and cost-effective approach to predict the pharmacokinetic and pharmacodynamic properties of natural products. These computational techniques, including ADMET prediction, molecular docking, and systems biology, enable the screening of large compound libraries, identification of potential biological targets, and elucidation of mechanisms of action before extensive laboratory work is undertaken.[3][4] This guide outlines a systematic in silico workflow for characterizing the bioactive potential of this compound.

Physicochemical Characterization and ADMET Profiling

A critical first step in evaluating a potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A favorable ADMET profile is essential for a compound to become a viable drug.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below. These descriptors are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C₅₈H₉₀O₂₆ | PubChem |

| Molecular Weight | 1203.3 g/mol | PubChem |

| Hydrogen Bond Donors | 11 | ADMETlab 2.0 |

| Hydrogen Bond Acceptors | 26 | ADMETlab 2.0 |

| LogP (o/w) | 0.86 | ADMETlab 2.0 |

| Topological Polar Surface Area (TPSA) | 392 Ų | PubChem |

Predicted ADMET Properties

Using the structure of this compound, various ADMET properties were predicted using publicly available platforms like ADMETlab 2.0. These predictions provide insights into the compound's likely pharmacokinetics and potential toxicity.

| Parameter | Category | Predicted Effect/Value | Significance |

| Human Intestinal Absorption | Absorption | Poor | May indicate low oral bioavailability. |

| Caco-2 Permeability | Absorption | Low | Suggests limited ability to cross the intestinal barrier. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | No | Unlikely to cross the BBB and have central nervous system effects. |

| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Human Ether-à-go-go (hERG) Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

Experimental Protocol: In Silico ADMET Prediction